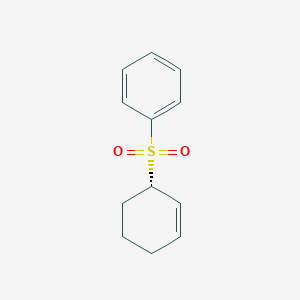
(S)-3-(Phenylsulfonyl)cyclohexene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-(Phenylsulfonyl)cyclohexene is a useful research compound. Its molecular formula is C12H14O2S and its molecular weight is 222.31g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
(S)-3-(Phenylsulfonyl)cyclohexene can be synthesized through nucleophilic addition reactions involving phenyl sulfones. The synthesis typically involves the coordination of a phenyl sulfone to a metal complex, allowing for subsequent nucleophilic attacks that lead to the formation of trisubstituted cyclohexenes. This method has been shown to effectively produce compounds with diverse substituents, enhancing the chemical variability of the resulting products .
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of compounds derived from this compound. For instance, derivatives of this compound have been tested against various cancer cell lines, demonstrating significant antiproliferative effects. In one study, several synthesized derivatives exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against human colon cancer (HCT-116) and breast cancer (MCF-7) cell lines . These results suggest that the structural features of this compound may contribute to selective targeting of cancer cells.
Inhibition of Cysteine Proteases
Compounds containing sulfonyl groups, such as this compound, have been investigated for their ability to inhibit cysteine proteases like papain. These compounds undergo S-conjugate addition with nucleophilic cysteine residues, making them valuable in developing inhibitors for various biological processes . This mechanism is particularly relevant in designing therapeutics targeting diseases where cysteine proteases play a critical role.
Pharmaceutical Applications
The sulfone moiety is prevalent in many pharmaceutical agents due to its unique chemical properties. Compounds like this compound are being explored for their potential use in developing new antibiotics and cancer therapeutics. Sulfones are known to be well-tolerated in biological systems and have shown efficacy in treating various conditions, including infections and cancer .
Synthesis Optimization
A study optimizing the synthesis of vinyl sulfone-based peptidomimetics demonstrated that modifying the P3 substituent could significantly enhance biological activity against Trypanosoma parasites while maintaining low cytotoxicity towards mammalian cells . Such findings underscore the importance of structural modifications in enhancing therapeutic efficacy.
Anticancer Activity Assessment
In another case study, a series of methyl derivatives based on this compound were synthesized and evaluated for their anticancer properties. The results indicated that these derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their potential as targeted therapies .
Tables
| Application Area | Details |
|---|---|
| Synthesis | Nucleophilic addition reactions; coordination with metal complexes |
| Anticancer Activity | IC50 values: 1.9 - 7.52 μg/mL against HCT-116 and MCF-7 cell lines |
| Cysteine Protease Inhibition | Effective inhibitors of cysteine proteases; potential use in drug development |
| Pharmaceutical Potential | Applications in antibiotics and cancer therapeutics; well-tolerated in biological systems |
Propriétés
Numéro CAS |
171868-69-2 |
|---|---|
Formule moléculaire |
C12H14O2S |
Poids moléculaire |
222.31g/mol |
Nom IUPAC |
[(1S)-cyclohex-2-en-1-yl]sulfonylbenzene |
InChI |
InChI=1S/C12H14O2S/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-5,7-9,12H,2,6,10H2/t12-/m1/s1 |
Clé InChI |
DIHRJKGTAFQMJV-GFCCVEGCSA-N |
SMILES |
C1CC=CC(C1)S(=O)(=O)C2=CC=CC=C2 |
SMILES isomérique |
C1CC=C[C@H](C1)S(=O)(=O)C2=CC=CC=C2 |
SMILES canonique |
C1CC=CC(C1)S(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















